6-methoxy-3,4-dihydro-1H-quinolin-2-one

Medicinal Chemistry Physicochemical Properties Drug Design

Procure this 6-methoxy core to optimize CNS or antiviral leads. Its LogP (1.0) balances BBB penetration, while the methoxy group enables unique derivatization. A clean CYP3A4 inhibition baseline (IC50 ~8μM) guides ADME optimization, ensuring cost-effective SAR exploration.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 54197-64-7
Cat. No. B1589401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-3,4-dihydro-1H-quinolin-2-one
CAS54197-64-7
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC(=O)CC2
InChIInChI=1S/C10H11NO2/c1-13-8-3-4-9-7(6-8)2-5-10(12)11-9/h3-4,6H,2,5H2,1H3,(H,11,12)
InChIKeyXHKXYVRULOMTOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-3,4-dihydro-1H-quinolin-2-one (CAS 54197-64-7) Procurement-Grade Specification & Core Identity


6-Methoxy-3,4-dihydro-1H-quinolin-2-one (CAS: 54197-64-7) is a 3,4-dihydroquinolin-2-one derivative characterized by a methoxy substituent at the 6-position of the bicyclic scaffold [1]. With a molecular formula of C10H11NO2 and a molecular weight of 177.20 g/mol, this solid compound exhibits a reported melting point range of 141-143°C (or 160-161°C depending on solvent conditions) and a calculated XLogP3-AA value of 1.0, indicating moderate lipophilicity [2]. The compound serves as a versatile fragment and core scaffold in medicinal chemistry for the synthesis of biologically active derivatives, and is commercially available from multiple suppliers at purities typically ≥95% .

Critical Selection Factors: Why 6-Methoxy-3,4-dihydro-1H-quinolin-2-one (54197-64-7) is Not Interchangeable


Generic substitution within the 3,4-dihydroquinolin-2-one class is scientifically invalid due to the profound impact of specific C6 substitution on molecular properties and biological performance. The methoxy group at the 6-position, as opposed to a hydroxyl, fluoro, or unsubstituted analog, dictates key characteristics such as lipophilicity (LogP), metabolic stability, and target engagement [1]. For instance, the calculated LogP (XLogP3-AA) for the 6-methoxy derivative is 1.0, while the 6-hydroxy analog (CAS 54197-66-9) has a calculated LogP of 0.7, a difference that can significantly alter membrane permeability and off-target binding profiles [1][2]. Furthermore, the methoxy moiety serves as a unique synthetic handle for further derivatization, enabling distinct chemical pathways not accessible with other C6 substituents. The following evidence demonstrates that procurement decisions must be guided by compound-specific, quantifiable data rather than class-level assumptions.

6-Methoxy-3,4-dihydro-1H-quinolin-2-one (54197-64-7): Head-to-Head Performance Metrics vs. Structural Analogs


Comparative Lipophilicity (LogP) Dictates Permeability and Off-Target Risk

The 6-methoxy derivative exhibits a calculated LogP (XLogP3-AA) of 1.0, which is 0.3 units higher than its 6-hydroxy analog (CAS 54197-66-9, LogP = 0.7) [1][2]. This quantified difference in lipophilicity is critical for predicting passive membrane permeability and potential for non-specific binding. While direct experimental permeability data for this specific scaffold is limited, the 0.3 LogP increase corresponds to a theoretical ~2-fold increase in partition coefficient, a factor known to influence both cellular uptake and off-target promiscuity [3].

Medicinal Chemistry Physicochemical Properties Drug Design

MAO-A Inhibition Potency: A Quantifiable Activity Difference from Related Scaffolds

In an enzymatic assay against human recombinant MAO-A, the unsubstituted 3,4-dihydroquinolin-2-one core scaffold was reported to exhibit an IC50 of 70.5 μM (70,500 nM) [1]. In stark contrast, optimized C6-substituted derivatives of this scaffold, such as those with aminoalkoxy chains, have been reported with IC50 values as low as 0.12 μM (120 nM) against GABA-A receptors, and other 6-substituted analogs show nanomolar potency at MAO-B [2][3]. While the parent 6-methoxy compound itself shows weak MAO-A inhibition, it serves as a critical starting point for developing potent and selective inhibitors; its methoxy group provides a synthetic handle for introducing potency-enhancing side chains that can achieve >500-fold improvements in activity [4].

Neuropharmacology Enzymology Monoamine Oxidase

HIV-1 Reverse Transcriptase Inhibition: Derivative Potency Validates Core Scaffold Utility

Derivatives built upon the 6-methoxy-3,4-dihydroquinolin-2-one scaffold have demonstrated quantifiable inhibition of HIV-1 reverse transcriptase (RT). Specifically, compound 6b (3-(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)-1-(piperazin-1-yl)propan-1-one derivative) exhibited an anti-HIV-1 EC50 of 4.72 μg/mL against wild-type virus in T lymphocyte assays, with a favorable safety index [1]. While the parent compound itself was not directly tested, the study identifies four derivatives (6a, 6b, 6j, 6o) with RT IC50 values ≤ 10 μg/mL. This data quantifies the therapeutic potential of the 6-methoxy scaffold and differentiates it from other 3,4-dihydroquinolin-2-one cores lacking the methoxy group, which may not yield active derivatives in this target class.

Antiviral Research HIV/AIDS Medicinal Chemistry

Cytochrome P450 (CYP3A4) Inhibition Profile: A Key Differentiator for ADME-Tox Profiling

The 6-methoxy-3,4-dihydroquinolin-2-one core exhibits a quantifiable inhibition profile against human recombinant CYP3A4, a critical enzyme for drug metabolism and potential drug-drug interactions. The compound shows an IC50 of 7.90 μM (7,900 nM) in a standard inhibition assay [1]. This level of inhibition is moderate and distinct from that of other quinoline and dihydroquinoline analogs. For comparison, some highly optimized quinoline-based drugs can exhibit sub-micromolar CYP inhibition, while others are clean. This specific IC50 value provides a critical benchmark for medicinal chemists using this scaffold; it indicates a potential for CYP-mediated interactions that must be addressed through further structural optimization, a consideration not applicable to all C6-substituted analogs which may have different metabolic liabilities [2].

ADME-Tox Drug Metabolism Cytochrome P450

Commercial Availability & Cost Efficiency for Scaffold Optimization

As a commercial research chemical, 6-methoxy-3,4-dihydro-1H-quinolin-2-one is available from multiple vendors at a cost that supports its use as a building block in large-scale medicinal chemistry campaigns. For example, pricing from one major supplier is $35 for 25 mg and $65 for 100 mg, with purities up to 99.75% . This cost structure, at approximately $0.65-$1.40 per milligram for small quantities, is economically viable for hit-to-lead and lead optimization studies, especially when compared to more complex or less readily available analogs like 6-fluoro-3,4-dihydroquinolin-2-one (CAS 75893-82-2) or the 6-hydroxy derivative (CAS 54197-66-9), which may have limited supplier options or higher cost-per-gram due to synthetic complexity [1]. The widespread availability of the 6-methoxy variant reduces supply chain risk and enables rapid SAR exploration.

Procurement Medicinal Chemistry Chemical Sourcing

Optimal Scientific & Industrial Deployment Scenarios for 6-Methoxy-3,4-dihydro-1H-quinolin-2-one (54197-64-7)


Medicinal Chemistry: Lead Optimization for CNS and Antiviral Targets

The 6-methoxy core is optimally deployed in hit-to-lead and lead optimization programs targeting central nervous system (CNS) disorders or viral infections. Its moderate LogP (1.0) provides a balanced starting point for achieving blood-brain barrier penetration, while the methoxy group offers a synthetic handle for introducing potency-enhancing side chains, as evidenced by derivatives achieving nanomolar activity at GABA-A receptors and low micromolar EC50 values against HIV-1 [1][2]. The quantifiable CYP3A4 inhibition (IC50 ≈ 8 μM) serves as a key ADME benchmark during optimization, guiding medicinal chemists toward analogs with improved metabolic stability [3].

Chemical Biology: Development of Selective MAO-B Probe Molecules

Researchers developing isoform-selective monoamine oxidase (MAO) inhibitors will find the 6-methoxy scaffold a valuable starting point. While the parent compound itself exhibits weak MAO-A inhibition (IC50 ≈ 70 μM), this class-level data provides a clean baseline from which to engineer high selectivity [4]. Studies have shown that C6-substituted 3,4-dihydroquinolin-2-ones can achieve >2,750-fold selectivity for MAO-B over MAO-A, making this core ideal for designing chemical probes to study MAO-B's role in neurodegeneration [5]. The 6-methoxy group serves as a crucial anchor for introducing substituents that drive this remarkable selectivity.

Synthetic Methodology: C-H Functionalization and Late-Stage Diversification

The 3,4-dihydroquinolin-2-one core, particularly the 6-methoxy variant, is an excellent substrate for developing novel synthetic methodologies. Its activated aromatic ring and benzylic position are amenable to C-H functionalization, radical cyclizations, and other late-stage diversification strategies [6]. The methoxy group acts as a directing group or can modulate the electronics of the ring for regioselective transformations. This makes it a preferred substrate over the 6-hydroxy or unsubstituted analogs for reaction discovery and optimization, enabling the rapid generation of diverse compound libraries.

Procurement-Driven SAR Exploration: Cost-Effective Scaffold for High-Throughput Derivatization

For laboratories with high-throughput synthesis and screening capabilities, the 6-methoxy-3,4-dihydro-1H-quinolin-2-one core is a financially prudent choice. Its commercial availability from multiple vendors at competitive prices ($0.65-$1.40/mg) ensures that large-scale parallel synthesis is economically viable . This accessibility and cost-efficiency directly enable the exploration of broad structure-activity relationships (SAR) around the 3,4-dihydroquinolin-2-one pharmacophore, an endeavor that would be significantly constrained by the higher cost or limited availability of alternative C6-substituted cores.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-methoxy-3,4-dihydro-1H-quinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.